molecular formula C44H44O16 B1230782 6-O-(3-Ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin CAS No. 128201-92-3

6-O-(3-Ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin

Cat. No.: B1230782
CAS No.: 128201-92-3
M. Wt: 828.8 g/mol
InChI Key: QRWUHWVLCGLLOK-UHFFFAOYSA-N
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Description

6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin, also known as IST-622, is a synthetic derivative of chartreusin. Chartreusin is a natural antibiotic produced by Streptomyces chartreusis. IST-622 has been studied for its potential pharmacokinetic and pharmacodynamic properties, particularly in the context of cancer treatment .

Preparation Methods

The synthesis of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves several steps. The starting material, chartreusin, undergoes a series of chemical reactions to introduce the 3-ethoxypropionyl and exo-benzylidene groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves its interaction with cellular targets, leading to the inhibition of specific biological pathways. The compound is believed to interfere with DNA replication and transcription, thereby inhibiting the growth of cancer cells. Molecular targets include topoisomerases and other enzymes involved in DNA metabolism .

Comparison with Similar Compounds

6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin can be compared with other synthetic derivatives of chartreusin, such as:

    3’,4’-O-exo-benzylidenechartreusin: Lacks the 3-ethoxypropionyl group but shares the exo-benzylidene modification.

    3’-demethyl-3’,4’-O-exo-benzylidenechartreusin: Similar structure with a demethylated group.

The uniqueness of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin lies in its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties, making it a more effective candidate for therapeutic applications .

Properties

IUPAC Name

[4-[[7-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-8-yl] 3-ethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44O16/c1-6-51-17-16-27(45)56-35-24-14-13-23(18-25(24)36-30-29-26(55-41(49)31(30)35)15-12-19(2)28(29)40(48)57-36)54-44-39(60-43-33(47)37(50-5)32(46)20(3)52-43)38-34(21(4)53-44)58-42(59-38)22-10-8-7-9-11-22/h7-15,18,20-21,32-34,37-39,42-44,46-47H,6,16-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUHWVLCGLLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)OC1=C2C3=C(C4=C1C=CC(=C4)OC5C(C6C(C(O5)C)OC(O6)C7=CC=CC=C7)OC8C(C(C(C(O8)C)O)OC)O)OC(=O)C9=C(C=CC(=C93)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926094
Record name 9-{[3,4-O-Benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranosyl]oxy}-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-6-yl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128201-92-3
Record name 6-O-(3-Ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128201923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{[3,4-O-Benzylidene-6-deoxy-2-O-(6-deoxy-3-O-methylhexopyranosyl)hexopyranosyl]oxy}-1-methyl-5,12-dioxo-5,12-dihydrobenzo[g][2]benzopyrano[5,4,3-cde][2]benzopyran-6-yl 3-ethoxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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